molecular formula C13H17ClN2O2 B2611201 1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea CAS No. 1235616-16-6

1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea

Cat. No.: B2611201
CAS No.: 1235616-16-6
M. Wt: 268.74
InChI Key: RWDPTSAXHZMWHO-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea is a chemical compound with a unique structure that includes a chlorophenyl group, a hydroxycyclopentyl group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea typically involves the reaction of 2-chlorophenyl isocyanate with a hydroxycyclopentyl derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this reaction include dichloromethane and tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The urea moiety can be reduced to form corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1-(2-Chlorophenyl)-3-((1-oxocyclopentyl)methyl)urea.

    Reduction: Formation of 1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea involves its interaction with specific molecular targets. The chlorophenyl group may interact with hydrophobic pockets in proteins, while the urea moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Chlorophenyl)-3-(cyclopentylmethyl)urea
  • 1-(2-Chlorophenyl)-3-((1-hydroxycyclohexyl)methyl)urea
  • 1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)ethyl)urea

Uniqueness

1-(2-Chlorophenyl)-3-((1-hydroxycyclopentyl)methyl)urea is unique due to the presence of both a hydroxycyclopentyl group and a urea moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-(2-chlorophenyl)-3-[(1-hydroxycyclopentyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O2/c14-10-5-1-2-6-11(10)16-12(17)15-9-13(18)7-3-4-8-13/h1-2,5-6,18H,3-4,7-9H2,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDPTSAXHZMWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNC(=O)NC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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